8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group, a dimethylxanthine core, and a methylbenzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a dehydrating agent.
Attachment of the Piperazine to the Purine Core: The piperazine intermediate is then reacted with 1,3-dimethylxanthine under basic conditions to form the desired purine derivative.
Introduction of the Methylbenzyl Group: The final step involves the alkylation of the purine derivative with 4-methylbenzyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve high purity.
Automation and Monitoring: Utilizing automated systems for precise control of reaction parameters and real-time monitoring of the process.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various receptors, including adenosine receptors and serotonin receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission, inflammation, and cell proliferation, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-{[4-(2-bromophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties, potentially enhancing its biological activity and selectivity compared to its analogs.
Properties
CAS No. |
851939-28-1 |
---|---|
Molecular Formula |
C26H29FN6O2 |
Molecular Weight |
476.556 |
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C26H29FN6O2/c1-18-8-10-19(11-9-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-12-14-32(15-13-31)21-7-5-4-6-20(21)27/h4-11H,12-17H2,1-3H3 |
InChI Key |
GNLYRLOLFKRFMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
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